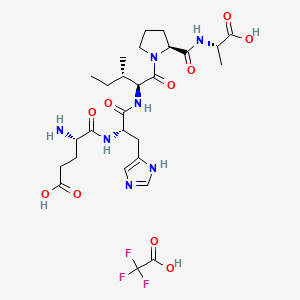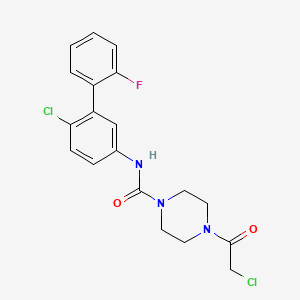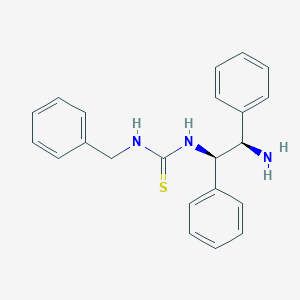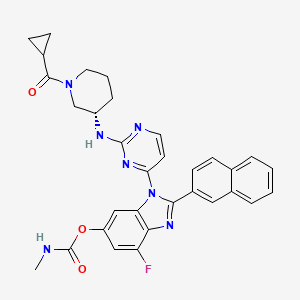
JNK3 inhibitor-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNK3 inhibitor-8 is a highly selective and potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including stress response, apoptosis, and neurodegeneration. The inhibition of JNK3 has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Functional Groups: Various functional groups are introduced to enhance the selectivity and potency of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reaction: The final step involves coupling the core structure with specific substituents to achieve the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using advanced purification techniques, and implementing quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
JNK3 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
Applications De Recherche Scientifique
JNK3 inhibitor-8 has a wide range of scientific research applications, including:
Mécanisme D'action
JNK3 inhibitor-8 exerts its effects by selectively binding to the active site of JNK3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including transcription factors such as c-Jun and activating transcription factor 2 (ATF-2). By blocking these pathways, this compound can reduce cellular stress responses, apoptosis, and neuroinflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to JNK3 inhibitor-8, including:
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high selectivity.
Aminopyrazole Derivatives: Potent and isoform-selective JNK3 inhibitors with improved pharmacological properties.
Benzimidazole Derivatives: Neuroprotective JNK3 inhibitors with high selectivity and potency.
Uniqueness
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold and optimized pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C32H30FN7O3 |
|---|---|
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-7-fluoro-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H30FN7O3/c1-34-32(42)43-24-16-25(33)28-26(17-24)40(29(38-28)22-11-8-19-5-2-3-6-21(19)15-22)27-12-13-35-31(37-27)36-23-7-4-14-39(18-23)30(41)20-9-10-20/h2-3,5-6,8,11-13,15-17,20,23H,4,7,9-10,14,18H2,1H3,(H,34,42)(H,35,36,37)/t23-/m0/s1 |
Clé InChI |
CWLAIOPWFOOJHQ-QHCPKHFHSA-N |
SMILES isomérique |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
SMILES canonique |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










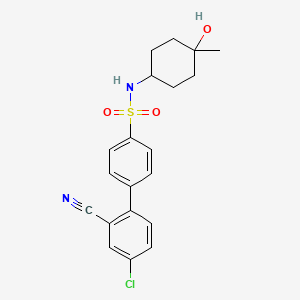

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
